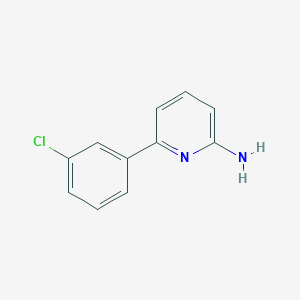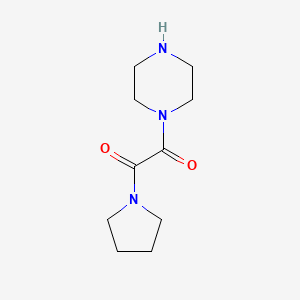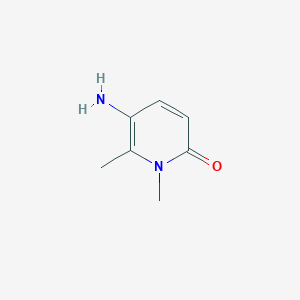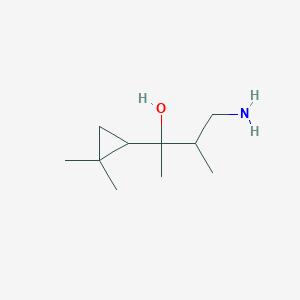
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile: is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a furan ring substituted with a formyl group at the 5-position and a morpholine ring substituted with a cyano group at the 2-position. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile typically involves the reaction of 5-formylfuran with morpholine-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The formyl group in 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The cyano group in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions of furan and morpholine derivatives with biological systems. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of potential therapeutic agents. Its derivatives may exhibit pharmacological activities.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may be employed in the synthesis of polymers or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors. The formyl and cyano groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The furan ring may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide
Comparison:
- 4-(5-Formylfuran-2-YL)piperidine-2-carbonitrile: Similar structure but with a piperidine ring instead of a morpholine ring. This compound may exhibit different reactivity and biological activity due to the presence of the piperidine ring.
- 4-(5-Formylfuran-2-YL)morpholine-3-carbonitrile: The cyano group is positioned differently, which can affect the compound’s reactivity and interaction with molecular targets.
- 4-(5-Formylfuran-2-YL)morpholine-2-carboxamide: Contains a carboxamide group instead of a cyano group, leading to different chemical and biological properties.
4-(5-Formylfuran-2-YL)morpholine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H10N2O3 |
|---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
4-(5-formylfuran-2-yl)morpholine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O3/c11-5-9-6-12(3-4-14-9)10-2-1-8(7-13)15-10/h1-2,7,9H,3-4,6H2 |
InChI-Schlüssel |
WZLHOFMIGLJWEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C2=CC=C(O2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)

![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

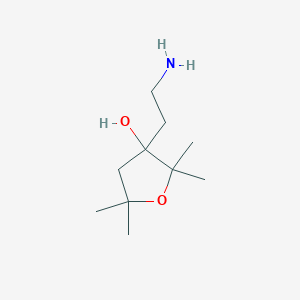


![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
